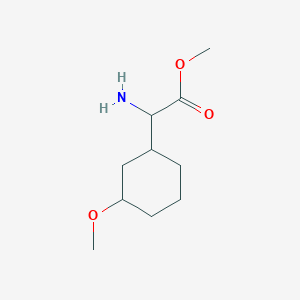

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate

Description

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate (CAS: 1342673-75-9) is a chiral cyclohexane-derived ester with a molecular formula of C₁₀H₁₉NO₃ and a molecular weight of 201.26 g/mol . The compound features a 3-methoxycyclohexyl group attached to an α-amino acetate backbone, making it a versatile building block in organic synthesis and drug discovery. It is commercially available as a hydrochloride salt (CAS: EN300-753679) and is priced at 665.00 €/50 mg (CymitQuimica, 2025) . Its stereochemical complexity and functional groups render it valuable for synthesizing bioactive molecules, particularly in central nervous system (CNS) drug development .

Properties

IUPAC Name |

methyl 2-amino-2-(3-methoxycyclohexyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-13-8-5-3-4-7(6-8)9(11)10(12)14-2/h7-9H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLZCXGMABRRCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Amination

- 3-methoxycyclohexanone reacts with methylamine, typically under controlled temperature and solvent conditions, to introduce the amino group at the 2-position of the cyclohexyl ring.

Step 2: Esterification

- The resulting 2-amino-2-(3-methoxycyclohexyl)acetic acid is then esterified using methanol in the presence of an acid catalyst (such as sulfuric acid or hydrochloric acid) to yield the methyl ester.

Industrial Production Considerations

For industrial-scale synthesis, the process is optimized for yield and purity:

- Use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.

- Advanced purification techniques, such as recrystallization or chromatography, are employed to ensure high product purity.

- The hydrochloride salt form is sometimes prepared to enhance solubility and stability, especially for biological applications.

Reaction Conditions and Parameters

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | 0–40°C (amination); 25–60°C (esterification) | Lower temperatures minimize by-products |

| Solvent | Methanol, ethanol, or water | Choice depends on solubility and reactivity |

| Catalyst | Acidic (HCl, H2SO4) for esterification | Needed for efficient ester formation |

| Reaction Time | 2–12 hours (total) | Depends on scale and desired yield |

| Purification | Crystallization, chromatography | Ensures removal of impurities |

- Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure and purity.

- Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide additional confirmation of functional groups and molecular weight.

- Summary Table: Key Preparation Data

| Aspect | Details |

|---|---|

| Main starting material | 3-methoxycyclohexanone |

| Key reagents | Methylamine, methanol, acid catalyst |

| Main steps | Amination, esterification |

| Purification methods | Recrystallization, chromatography |

| Analytical techniques | NMR, IR, MS |

| Industrial notes | Continuous flow, advanced purification, salt formation |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or amino groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate has various applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-methoxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares Methyl 2-amino-2-(3-methoxycyclohexyl)acetate with structurally analogous compounds, focusing on molecular features, applications, and research findings.

Structural and Functional Comparisons

Key Research Findings

Synthetic Utility in Multi-Component Reactions (MCRs): this compound’s α-amino ester motif is analogous to compounds like Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride, which are used in Ugi four-component reactions to synthesize benzodiazepines .

Biological Activity: Cyclohexyl derivatives, such as 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid (HY-W025830), demonstrate neuroactive properties and are used in enzyme interaction studies . The methoxy group in the target compound may enhance blood-brain barrier permeability relative to hydroxylated analogs (e.g., 4-hydroxyphenyl derivatives) .

Cost and Availability: The target compound is priced significantly higher (665.00 €/50 mg) than simpler analogs like Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl (178.00 €/250 mg), reflecting its complex synthesis and niche applications .

Market and Supplier Landscape

- Primary Suppliers: CymitQuimica and Enamine Ltd. are key suppliers, reflecting demand in academic and pharmaceutical research .

- Competitors: Parchem Chemicals offers ethyl ester variants (e.g., Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride), which trade ester flexibility for cost-effectiveness .

Biological Activity

Methyl 2-amino-2-(3-methoxycyclohexyl)acetate is a compound that has garnered attention in the fields of chemistry and biology due to its potential therapeutic applications and interactions with biomolecules. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a cyclohexyl moiety. This configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy and amino groups facilitate hydrogen bonding and ionic interactions, potentially leading to modulation of enzymatic activity or receptor function. This interaction can result in various biological effects, including enzyme inhibition or activation.

Biological Activity Studies

Research has indicated several potential biological activities for this compound:

- Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes, which may have implications in treating diseases where these enzymes are overactive.

- Therapeutic Applications : Investigations are ongoing regarding its anti-inflammatory and antioxidant properties, suggesting potential applications in therapeutic settings.

- Interactions with Biomolecules : The compound's interactions with proteins and nucleic acids are under study, which may reveal further insights into its biological significance.

Table 1: Summary of Biological Activity Studies

Notable Research Findings

- A study highlighted the compound's ability to reduce oxidative stress markers in cellular models, suggesting a protective role against cellular damage.

- Another investigation focused on the compound's efficacy in modulating inflammatory responses, indicating potential applications in inflammatory diseases.

Q & A

Q. Table 1: Structural Comparison of Analogs

Advanced: What computational approaches predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase) or receptors, focusing on hydrogen bonds with the methoxy group .

- MD simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., water, PBS buffer) to assess stability over 100 ns trajectories .

- QSAR models : Train models on analog datasets to predict logP, bioavailability, and toxicity .

Advanced: How should contradictory bioactivity data across studies be reconciled?

Methodological Answer:

- Reproducibility checks : Validate assay conditions (e.g., pH, temperature) and cell lines/pathogen strains used .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, t-tests) to identify outliers .

- Mechanistic studies : Use knockout cell lines or enzyme inhibitors to isolate pathways affected by the compound .

Basic: What solvent systems and temperatures optimize reaction efficiency during synthesis?

Methodological Answer:

- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amino group, while THF improves esterification rates .

- Temperature : Maintain 50–80°C for esterification to balance reaction speed and byproduct formation. For sensitive steps (e.g., amine protection), use 0–4°C .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

- Scaling challenges : Heat dissipation, impurity accumulation, and enantiomeric drift .

- Solutions :

- Flow chemistry for continuous production and improved heat management .

- Crystallization-driven purification to maintain enantiopurity at scale .

- Process analytical technology (PAT) for real-time monitoring of critical parameters (e.g., pH, temp) .

Advanced: How does pH influence the stability of this compound in biological assays?

Methodological Answer:

- Acidic conditions (pH < 4) : Protonation of the amino group reduces nucleophilic degradation but may hydrolyze the ester moiety .

- Basic conditions (pH > 8) : Ester hydrolysis accelerates, forming carboxylic acid derivatives. Stabilize with buffered solutions (e.g., PBS at pH 7.4) .

- Storage recommendations : Store at –20°C under nitrogen, with desiccants to prevent moisture-induced degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.